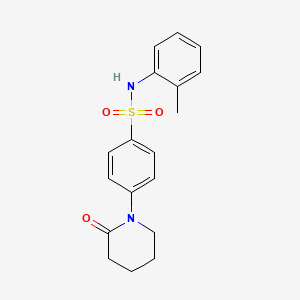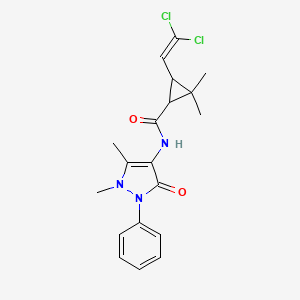
N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as sulfoxaflor, is a systemic insecticide that belongs to the sulfoximine chemical class. It was developed by Dow AgroSciences and registered in the United States in 2013 for use on a variety of crops, including cotton, citrus, soybeans, and strawberries. Sulfoxaflor has been shown to be effective against a wide range of insect pests, including aphids, whiteflies, and thrips.
作用機序
Sulfoxaflor acts on the nicotinic acetylcholine receptors (nAChRs) in insects, which are responsible for transmitting nerve impulses. Sulfoxaflor binds to the nAChRs and causes overstimulation, leading to paralysis and death of the insect. Sulfoxaflor has a unique mode of action compared to other insecticides, which makes it effective against insect pests that have developed resistance to other insecticides.
Biochemical and physiological effects:
Sulfoxaflor has been shown to have minimal effects on non-target organisms, including bees and other pollinators. It has a low toxicity to mammals and birds, and it does not accumulate in the environment. Sulfoxaflor is rapidly metabolized and excreted from the body, reducing the risk of bioaccumulation.
実験室実験の利点と制限
Sulfoxaflor has several advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, making it a useful tool for studying insect physiology and behavior. Sulfoxaflor has a unique mode of action, which allows researchers to study the effects of insecticides on nAChRs in insects. However, the use of sulfoxaflor in laboratory experiments is limited by its high cost and the need for specialized equipment and facilities.
将来の方向性
There are several future directions for research on sulfoxaflor. One area of research is the development of new formulations and delivery methods for sulfoxaflor that improve its effectiveness and reduce its environmental impact. Another area of research is the study of the effects of sulfoxaflor on non-target organisms, including bees and other pollinators. Additionally, researchers are interested in exploring the potential use of sulfoxaflor in integrated pest management strategies, which combine multiple approaches to control insect pests.
合成法
Sulfoxaflor is synthesized through a multi-step process that involves the reaction of 2-chloro-5-methylbenzenesulfonyl chloride with 1-aminomethyl-2-methyl-2-propanol to form the sulfonyl amide intermediate. This intermediate is then reacted with 1,2-dichloro-4-(2-methyl-2-propanyl)benzene to form sulfoxaflor.
科学的研究の応用
Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in laboratory experiments to study the effects of insecticides on insect behavior, physiology, and metabolism. Sulfoxaflor has also been used in field trials to evaluate its effectiveness in controlling insect pests on various crops.
特性
IUPAC Name |
N-(2-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-6-2-3-7-17(14)19-24(22,23)16-11-9-15(10-12-16)20-13-5-4-8-18(20)21/h2-3,6-7,9-12,19H,4-5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXORLJDQOBPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]acrylonitrile](/img/structure/B5179720.png)
![6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5179730.png)
![{4-bromo-2-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5179735.png)
![4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5179738.png)
![2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5179740.png)
![5-[2-(2,5-dimethoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5179744.png)

![(3S)-3-[(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]-2-azepanone](/img/structure/B5179748.png)
![ethyl 5-[({[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5179761.png)
![2-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5179764.png)
![N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5179771.png)
![6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5179799.png)
![2-[{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5179802.png)